ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chromene-derived compound characterized by a coumarin backbone substituted with a chlorine atom at the 6-position, a methyl group at the 4-position, and an ethyl propanoate ester at the 7-position. Its molecular formula is C₁₅H₁₅ClO₅, with a molecular weight of 310.73 g/mol. Chromene derivatives are widely studied for their biological activities, including pesticidal, anti-inflammatory, and antimicrobial properties .
Properties
Molecular Formula |
C15H15ClO5 |
|---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C15H15ClO5/c1-4-19-15(18)9(3)20-13-7-12-10(6-11(13)16)8(2)5-14(17)21-12/h5-7,9H,4H2,1-3H3 |
InChI Key |
SZBVGKAYHZAVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
- Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate Substituents: 4-phenyl instead of 4-methyl. However, it may reduce solubility compared to the methyl analog .
- Ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: 6-ethyl instead of 6-chloro. Impact: The ethyl group reduces electronegativity at the 6-position, altering electron distribution in the chromene ring. This could decrease reactivity in electrophilic substitution reactions .
Ester Group Modifications
- Methyl (2S)-2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: Methyl ester (instead of ethyl) and (2S)-stereochemistry. Impact: The smaller methyl ester may improve solubility in polar solvents. The (2S)-configuration could lead to differential interactions with chiral biological targets, such as enzymes .
- The 4-butyl group adds significant lipophilicity .
Modifications at the 8-Position
- Ethyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate Substituents: Acetyl group at the 8-position. This modification could influence UV absorption properties due to extended conjugation .
Structural and Functional Data Table
Q & A
Q. How to interpret conflicting bioactivity results across studies?
- Analysis : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols:
- Use identical cell lines/passage numbers.
- Normalize data to positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Apply ANOVA with post-hoc Tukey tests for statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
